molecular formula C25H34O6Si B8456237 4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate

4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate

Cat. No.: B8456237
M. Wt: 458.6 g/mol
InChI Key: KGJPAHJQROYGOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is a complex organic compound that features a combination of functional groups, including methoxybenzyl, acetoxymethyl, and tert-butyldimethylsilyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate typically involves multiple steps, starting from readily available starting materials. The process may include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

    Esterification: The esterification of the benzoic acid derivative with 4-methoxybenzyl alcohol is carried out using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-methoxybenzyl alcohol.

    Substitution: Formation of deprotected or differently protected derivatives.

Scientific Research Applications

4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in modifying biological molecules for research purposes.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various chemical reactions, leading to the formation of active intermediates that can interact with biological molecules. The tert-butyldimethylsilyl group provides stability and protection, while the acetoxymethyl group can be hydrolyzed to release active species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxybenzyl 2-(acetoxymethyl)-5-(((tert-butyldimethylsilyl)oxy)methyl)benzoate is unique due to the combination of its functional groups, which provide a balance of stability, reactivity, and versatility in synthetic applications. The presence of the tert-butyldimethylsilyl group offers protection during synthesis, while the acetoxymethyl group allows for controlled release of active species.

Properties

Molecular Formula

C25H34O6Si

Molecular Weight

458.6 g/mol

IUPAC Name

(4-methoxyphenyl)methyl 2-(acetyloxymethyl)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]benzoate

InChI

InChI=1S/C25H34O6Si/c1-18(26)29-17-21-11-8-20(16-31-32(6,7)25(2,3)4)14-23(21)24(27)30-15-19-9-12-22(28-5)13-10-19/h8-14H,15-17H2,1-7H3

InChI Key

KGJPAHJQROYGOJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=C(C=C1)CO[Si](C)(C)C(C)(C)C)C(=O)OCC2=CC=C(C=C2)OC

Origin of Product

United States

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